1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2-phenylethyl)piperidine-3-carboxamide
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Overview
Description
1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2-phenylethyl)piperidine-3-carboxamide is a complex organic compound that belongs to the class of triazolopyridazine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a triazole ring fused to a pyridazine ring, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2-phenylethyl)piperidine-3-carboxamide typically involves multiple steps:
Formation of the Triazolopyridazine Core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazine derivatives and diketones.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced through nucleophilic substitution reactions.
Attachment of the Phenylethyl Group: This step often involves amide bond formation using reagents like carbodiimides or coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2-phenylethyl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2-phenylethyl)piperidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2-phenylethyl)piperidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression.
Comparison with Similar Compounds
Similar Compounds
- 6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-8-ol
- 1-Phenyl-2-(4-(2-phenyl-1,2,4-triazolo[1,5-a]pyridin-6-yl)phenyl)-1H-phenanthro[9,10-d]imidazole
Uniqueness
1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2-phenylethyl)piperidine-3-carboxamide is unique due to its specific structural features, such as the combination of a triazolopyridazine core with a piperidine and phenylethyl group. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C20H24N6O |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2-phenylethyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C20H24N6O/c1-15-22-23-18-9-10-19(24-26(15)18)25-13-5-8-17(14-25)20(27)21-12-11-16-6-3-2-4-7-16/h2-4,6-7,9-10,17H,5,8,11-14H2,1H3,(H,21,27) |
InChI Key |
JEFLDQXJYUNLFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CCCC(C3)C(=O)NCCC4=CC=CC=C4 |
Origin of Product |
United States |
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